molecular formula C17H17NO4 B4236862 N-(2-methoxyphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(2-methoxyphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B4236862
M. Wt: 299.32 g/mol
InChI Key: ZHYCSKSSAXPTBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as BDB or benzodioxine, is a chemical compound that has been studied for its potential applications in scientific research. BDB is a derivative of the drug MDMA (3,4-methylenedioxymethamphetamine), which is commonly known as ecstasy. However, BDB has different chemical properties and effects on the body than MDMA. In

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with serotonin, dopamine, and norepinephrine receptors in the brain. N-(2-methoxyphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to increase the release of these neurotransmitters, which can lead to increased feelings of happiness, pleasure, and euphoria. N-(2-methoxyphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide also has a mild inhibitory effect on the reuptake of these neurotransmitters, which can prolong their effects.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and sweating. N-(2-methoxyphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide also has a mild stimulant effect, which can lead to increased energy and alertness. However, N-(2-methoxyphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not as potent as MDMA and does not produce the same intense effects on the body.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxyphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is that it has a lower potential for abuse than MDMA. This makes it easier to obtain and use in research studies. However, one limitation is that N-(2-methoxyphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not as well-studied as MDMA, so its effects and potential risks are not as well understood.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One area of research is in the development of new drugs for pain and inflammation based on the chemical structure of N-(2-methoxyphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide. Another area of research is in the study of the effects of N-(2-methoxyphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide on neurotransmitter function and behavior. Additionally, more research is needed to understand the potential risks and long-term effects of N-(2-methoxyphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide on the body.

Scientific Research Applications

N-(2-methoxyphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied for its potential applications in scientific research. One area of research is in the field of neuroscience, where N-(2-methoxyphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. This makes it a potential candidate for studying the effects of these neurotransmitters on behavior and cognition.
Another area of research is in the field of pharmacology, where N-(2-methoxyphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have anti-inflammatory and analgesic effects. This makes it a potential candidate for developing new drugs to treat pain and inflammation.

properties

IUPAC Name

N-(2-methoxyphenyl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-11-16(22-15-10-6-5-9-14(15)21-11)17(19)18-12-7-3-4-8-13(12)20-2/h3-11,16H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYCSKSSAXPTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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